molecular formula C18H19NO5S B12495184 methyl 6,6-dimethyl-3-[(phenoxycarbonyl)amino]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate

methyl 6,6-dimethyl-3-[(phenoxycarbonyl)amino]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate

Cat. No.: B12495184
M. Wt: 361.4 g/mol
InChI Key: XKEPFXGEIMAQNR-UHFFFAOYSA-N
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Description

METHYL 6,6-DIMETHYL-3-[(PHENOXYCARBONYL)AMINO]-4H,7H-THIENO[3,2-C]PYRAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-c]pyran ring system, which is a fused bicyclic structure containing both sulfur and oxygen atoms

Preparation Methods

The synthesis of METHYL 6,6-DIMETHYL-3-[(PHENOXYCARBONYL)AMINO]-4H,7H-THIENO[3,2-C]PYRAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-c]pyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-c]pyran core.

    Introduction of the Phenoxycarbonyl Group: The phenoxycarbonyl group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable electrophile.

    Amidation: The amino group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Methylation: The final step involves the methylation of the carboxylate group using a methylating agent such as methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

METHYL 6,6-DIMETHYL-3-[(PHENOXYCARBONYL)AMINO]-4H,7H-THIENO[3,2-C]PYRAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxycarbonyl group, where nucleophiles such as amines or thiols replace the phenoxy group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

METHYL 6,6-DIMETHYL-3-[(PHENOXYCARBONYL)AMINO]-4H,7H-THIENO[3,2-C]PYRAN-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of METHYL 6,6-DIMETHYL-3-[(PHENOXYCARBONYL)AMINO]-4H,7H-THIENO[3,2-C]PYRAN-2-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to fit into the binding pockets of these enzymes, leading to a decrease in their catalytic activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 6,6-dimethyl-3-(phenoxycarbonylamino)-4,7-dihydrothieno[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C18H19NO5S/c1-18(2)9-13-12(10-23-18)14(15(25-13)16(20)22-3)19-17(21)24-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,19,21)

InChI Key

XKEPFXGEIMAQNR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=C(S2)C(=O)OC)NC(=O)OC3=CC=CC=C3)C

Origin of Product

United States

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